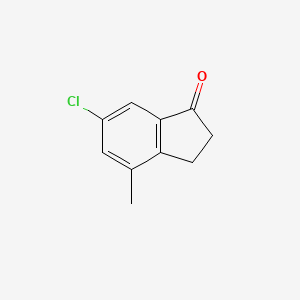

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-chloro-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLWWQQYWQOBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258110 | |

| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-35-2 | |

| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide for Drug Discovery Professionals

The indanone scaffold, a fused bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have allowed for the generation of a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted indanones, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indanones have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and inflammation.[1][2] Key mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as the induction of apoptosis.[3][4]

Mechanism of Action: COX-2 Inhibition and Apoptosis Induction

Certain indanone derivatives, particularly those with spiroisoxazoline moieties, have been identified as potent and selective COX-2 inhibitors.[3] The COX-2 enzyme is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis. By inhibiting COX-2, these indanone derivatives can suppress the production of prostaglandins, which are key mediators of inflammation and cancer cell proliferation.

Furthermore, some substituted indanones have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 9f , a spiroisoxazoline derivative of indanone, was found to upregulate the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[3] This suggests that these compounds can trigger the mitochondrial pathway of apoptosis.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indanone Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework allows for three-dimensional diversification, leading to compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of indanone derivatives, delving into their applications in neurodegenerative diseases, oncology, and inflammatory and infectious diseases. We will dissect the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their synthetic strategies. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the remarkable potential of the indanone core.

The Indanone Motif: A Gateway to Diverse Pharmacological Activities

The indanone core is a recurring motif in numerous natural products and synthetic molecules with significant biological activities.[1] Its unique structural features provide an excellent platform for the design of small molecule inhibitors and modulators of various biological targets. The fusion of the aromatic and aliphatic rings creates a defined conformational rigidity, which can be exploited to achieve high-affinity binding to enzyme active sites and receptor pockets. Furthermore, the carbonyl group and the adjacent methylene carbons offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A prime example of the clinical success of an indanone derivative is Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor widely used for the symptomatic treatment of Alzheimer's disease.[2] The discovery of Donepezil spurred significant interest in the indanone scaffold, leading to the exploration of its potential in a multitude of therapeutic areas.

Therapeutic Frontiers of Indanone Derivatives

The therapeutic landscape of indanone derivatives is vast and continually expanding. This section will explore their most promising applications, supported by mechanistic insights and quantitative data.

Neurodegenerative Diseases: Combating Cognitive Decline and Neuronal Loss

Indanone derivatives have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[2] Their neuroprotective effects are often multi-faceted, targeting key pathological pathways.

Mechanism of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that degrade neurotransmitters. Donepezil, for instance, reversibly inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[2] Other derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are involved in the degradation of dopamine, serotonin, and norepinephrine, offering potential for the treatment of Parkinson's disease and depression.[2]

-

Modulation of Amyloid-β Aggregation: Several indanone derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3] Some compounds can even promote the disassembly of pre-formed Aβ fibrils.[3]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indanone derivatives possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[4]

Featured Indanone Derivatives in Neuroprotection:

| Compound | Target(s) | IC50/Activity | Therapeutic Application | Reference |

| Donepezil | Acetylcholinesterase (AChE) | IC50 = 5.7 nM (human AChE) | Alzheimer's Disease | [2] |

| Compound 9 | AChE, Aβ Aggregation | IC50 = 14.8 nM (AChE), 85.5% Aβ inhibition | Alzheimer's Disease | [3] |

| Compound 14 | AChE, Aβ Aggregation | IC50 = 18.6 nM (AChE), 83.8% Aβ inhibition | Alzheimer's Disease | [3] |

| Various Piperidine Hybrids | Neuroprotection in OGD/R model | Showed robust cell viabilities | Ischemic Stroke | [5] |

Oncology: A New Frontier in Cancer Therapy

The antiproliferative and cytotoxic properties of indanone derivatives against various cancer cell lines have garnered significant attention.[1] Their mechanisms of action are diverse, targeting fundamental processes of cancer cell growth and survival.

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Several 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][8]

-

Induction of Apoptosis: Indanone derivatives can trigger apoptosis through various pathways. This includes the generation of reactive oxygen species (ROS), which can induce cellular damage and activate apoptotic signaling cascades.[7][8] Furthermore, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.[9]

-

Inhibition of Signaling Pathways: The NF-κB signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Certain indanone derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the expression of downstream target genes involved in tumorigenesis.[8]

-

Enzyme Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and contributes to inflammation and tumor growth. Some spiroisoxazoline derivatives of indanone have demonstrated potent and selective inhibition of COX-2.[9]

Featured Indanone Derivatives in Oncology:

| Compound | Target Cancer Cell Line(s) | IC50 Value | Mechanism of Action | Reference |

| ITH-6 | HT-29, COLO 205, KM 12 (Colon) | 0.44 µM, 0.98 µM, 0.41 µM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis induction, NF-κB p65 inhibition | [7][8] |

| Compound 9f | MCF-7 (Breast) | 0.03 µM | Selective COX-2 inhibition, Apoptosis induction | [9] |

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 10 - 880 nM | Tubulin polymerization inhibition | [6] |

Anti-inflammatory and Antimicrobial Applications

The versatile indanone scaffold has also yielded compounds with significant anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity:

Indanone derivatives can modulate inflammatory responses through various mechanisms. One key pathway involves the inhibition of the NF-κB signaling cascade.[10] By preventing the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[11]

Antimicrobial Activity:

Indanone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12] The introduction of different substituents on the indanone core can significantly influence their antimicrobial potency. For instance, the presence of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial for antibacterial activity.[12]

Featured Indanone Derivatives in Anti-inflammatory and Antimicrobial Applications:

| Compound Class | Biological Activity | Key Findings | Reference |

| Sesquistilbene indanone analogues | Anti-inflammatory | Inhibit NO production, suppress iNOS and COX-2 expression via TLR4/JNK/NF-κB pathway. | [13] |

| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory | Inhibit LPS-induced expression of IL-6 and TNF-α. | [10] |

| Aurone and indanone derivatives | Antibacterial | Exhibit moderate to excellent activity against C. albicans, E. coli, and S. aureus. | [12] |

| Chalcone derivatives containing indanone | Antiviral | Showed good therapeutic and protective activities against tobacco mosaic virus (TMV). | [14][15] |

Synthetic Strategies for Indanone Derivatives

The efficient synthesis of the indanone core is crucial for the exploration of its therapeutic potential. Several synthetic routes have been developed, with the Intramolecular Friedel-Crafts acylation and the Nazarov cyclization being the most prominent.

Intramolecular Friedel-Crafts Acylation

This is a classic and widely used method for constructing the 1-indanone skeleton.[16] The reaction involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives in the presence of a Lewis or Brønsted acid catalyst.[16]

-

From 3-Arylpropionic Acids: This direct, one-step approach is atom-economical but often requires harsh reaction conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA).[16]

-

From 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the corresponding acyl chloride, which then undergoes cyclization under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).[16] This route is generally more efficient and applicable to a broader range of substrates.

Caption: Key synthetic routes to 1-indanones via Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for the synthesis of five-membered rings, including indanones.[17] This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which then undergoes further reactions to yield the final product. For the synthesis of indanones, chalcones (1,3-diaryl-2-propen-1-ones) are often used as precursors.[6]

Caption: Simplified mechanism of the Nazarov cyclization for indanone synthesis.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM in phosphate buffer).

-

Acetylthiocholine Iodide (ATCI) Solution (10 mM in deionized water).

-

AChE Enzyme Solution (e.g., from electric eel, diluted in phosphate buffer).

-

Test Compound Solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

20 µL of test compound solution (or vehicle for control).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Incubation:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency and treat them with the indanone derivative for the desired time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Perspectives

The indanone scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning from neuroprotection and anticancer effects to anti-inflammatory and antimicrobial properties, underscore its immense therapeutic potential. The successful clinical application of Donepezil serves as a powerful testament to the value of this structural motif.

Future research in this field will likely focus on several key areas:

-

Multi-target Drug Design: The development of indanone derivatives that can simultaneously modulate multiple targets involved in complex diseases like Alzheimer's and cancer is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of indanone derivatives will be crucial for the rational design of more potent and selective compounds with improved pharmacokinetic profiles.

-

Novel Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes to indanone derivatives will be essential to facilitate their translation from the laboratory to the clinic.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. preprints.org [preprints.org]

Introduction: The Significance of the Indanone Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Chloro-Methyl-Indanones

The 1-indanone framework is a privileged structural motif, forming the core of numerous natural products and pharmaceutically active compounds.[1][2][3] Its rigid bicyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, making it a cornerstone in medicinal chemistry.[4][5] The incorporation of chloro and methyl substituents onto this scaffold allows for the fine-tuning of electronic and steric properties, which is critical for modulating biological activity and optimizing pharmacokinetic profiles. Chloro groups, for instance, can enhance metabolic stability and binding affinity, while methyl groups can influence lipophilicity and steric interactions with biological targets.[6]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing chloro-methyl-indanones. We will delve into the core cyclization reactions that form the indanone ring system and explore methodologies for the specific introduction of chloro and methyl groups. The discussion emphasizes the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Part I: Core Methodologies for Constructing the Indanone Ring

The construction of the 5-membered carbocyclic ring fused to a benzene ring is the foundational challenge in indanone synthesis. Several powerful reactions have been developed for this purpose, with the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization being the most prevalent.

Intramolecular Friedel-Crafts Acylation: The Workhorse Reaction

The intramolecular Friedel-Crafts acylation is a classical, robust, and widely employed method for building the 1-indanone core.[2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group, typically from a 3-arylpropanoic acid or its corresponding acyl chloride, cyclizes onto the aromatic ring.[1][2]

Causality and Mechanistic Insight:

The reaction is promoted by a Brønsted or Lewis acid, which activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the stable 1-indanone product.[2] The choice of acid catalyst is critical and can influence reaction efficiency and, particularly in polysubstituted systems, regioselectivity. Common catalysts include polyphosphoric acid (PPA), AlCl₃, ZnCl₂, and NbCl₅.[1][7][8]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful alternative that constructs the cyclopentenone ring via a 4π-electrocyclization of a divinyl ketone (or its precursor, a chalcone).[3] This method is particularly useful for synthesizing indanones with substitution patterns that may be difficult to achieve through Friedel-Crafts chemistry.[1]

Causality and Mechanistic Insight:

The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid (e.g., TFA, Cu(OTf)₂), which generates a pentadienyl cation.[1][3] The key step is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent proton loss and tautomerization yield the final 1-indanone product.[3] The stereochemical outcome of the reaction can often be controlled by the substitution pattern on the dienone substrate.[9]

Caption: Key intermediates in the acid-catalyzed Nazarov cyclization.

Pauson-Khand Reaction: A Transition Metal-Catalyzed Cycloaddition

For more complex indanone structures, the Pauson-Khand reaction offers a powerful strategy. It is a formal [2+2+1] cycloaddition wherein an alkene, an alkyne, and carbon monoxide converge in the presence of a transition-metal catalyst (classically, dicobalt octacarbonyl) to form an α,β-cyclopentenone.[10][11] While synthetically elegant, its application is often reserved for intramolecular variants in total synthesis due to selectivity issues in simpler intermolecular cases.[10][12]

Causality and Mechanistic Insight:

The widely accepted mechanism begins with the formation of a stable dicobalt hexacarbonyl alkyne complex.[13] Coordination of the alkene, followed by migratory insertion steps involving the alkene and then carbon monoxide, forms a metallacyclic intermediate. Reductive elimination finally releases the cyclopentenone product.[10] The reaction's utility has been greatly expanded by the development of catalytic versions using various transition metals, including rhodium and iridium.[10][13]

Part II: Strategic Synthesis of Chloro-Methyl-Indanones

The introduction of both chloro and methyl substituents can be achieved through two primary strategic approaches: cyclizing a pre-functionalized precursor or by functionalizing a pre-formed indanone core. The choice between these pathways is dictated by the availability of starting materials and the desired regiochemistry of the final product.

Strategy A: Cyclization of Pre-functionalized Aromatic Precursors

This is often the most direct and regiochemically controlled approach. The strategy involves synthesizing a 3-arylpropanoic acid derivative that already contains the required chloro and methyl groups on the aromatic ring. Subsequent intramolecular Friedel-Crafts acylation then forges the indanone ring system with the substituents locked in place.

Exemplary Protocol: Synthesis of 6-Chloro-4-methyl-1-indanone

A prime example of this strategy is the synthesis of 6-chloro-4-methyl-1-indanone, which proceeds via the cyclization of 4-chloro-2-methyl-benzenepropanoic acid.[14]

Caption: Workflow for synthesizing a chloro-methyl-indanone from a substituted precursor.

Step-by-Step Methodology (Illustrative):

-

Acyl Chloride Formation (Optional but common): 4-Chloro-2-methyl-benzenepropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM), to form the corresponding acyl chloride. This intermediate is more reactive towards Friedel-Crafts cyclization.

-

Friedel-Crafts Cyclization: The crude or purified acyl chloride is dissolved in a suitable solvent (e.g., DCM, 1,2-dichloroethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[1]

-

Reaction Progression: The mixture is stirred, often allowing it to warm to room temperature, until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched by pouring it onto ice and/or dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure 6-chloro-4-methyl-1-indanone.

Strategy B: Post-Cyclization Functionalization

1. Chlorination of a Methyl-indanone:

Electrophilic aromatic substitution can be used to introduce a chlorine atom onto the benzene ring of a methyl-indanone.

-

Reagents & Causality: Common chlorinating agents include N-chlorosuccinimide (NCS) with an acid catalyst, or chlorine gas with a Lewis acid. The regiochemical outcome is directed by the existing methyl and acyl groups. The acyl group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The final position of chlorination will depend on the interplay of these electronic and steric effects.

2. Methylation of a Chloro-indanone:

Introducing a methyl group onto a chloro-indanone can be achieved via Friedel-Crafts alkylation on the aromatic ring or by α-methylation at the C2 position adjacent to the carbonyl.

-

Aromatic Methylation: Friedel-Crafts alkylation using a methylating agent like methyl iodide or dimethyl sulfate with a Lewis acid catalyst (e.g., AlCl₃) can be used. However, this reaction is notoriously prone to issues like polyalkylation and rearrangement, requiring careful optimization.

-

α-Methylation: To achieve C2-methylation, the indanone is first deprotonated with a strong base (e.g., LDA, NaH) to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide. This is a highly reliable method for introducing a methyl group specifically at the C2 position.[15]

3. Halogenation at the α-Position:

In addition to aromatic substitution, the α-position of the indanone ketone is readily halogenated. Recent methods have focused on regioselective and greener approaches.

-

Electrochemical α-Chlorination: An electrochemical strategy using AlCl₃ or MgCl₂ as both a chlorine source and an electrolyte provides an efficient and environmentally friendly method for synthesizing α-chloroindanones.[16] This method allows for the selective generation of mono- or dichlorinated products under mild conditions.[16]

Part III: Data Summary and Comparative Analysis

The selection of a synthetic route is often guided by factors such as yield, cost of reagents, operational simplicity, and scalability. The following table summarizes various approaches to synthesizing chloro- and methyl-substituted indanones.

| Target Compound | Starting Material(s) | Key Reagents/Catalyst | Yield (%) | Reference |

| 5-Chloro-1-indanone | 3-Chlorophenylpropionic acid | Malonyl chloride, ZnCl₂ | High (not specified) | [1] |

| 5-Chloro-1-indanone | 3-Chlorobenzaldehyde, Malonic acid | Formic acid, Diethylamine; then ZnCl₂ | 82.3% (for acid), 78.5% (for cyclization) | [17] |

| 4-Chloro-1-indanone | 2-Chlorobenzaldehyde | (Multi-step) then PPA | 93% (cyclization step) | [18] |

| 6-Chloro-4-methyl-1-indanone | 4-Chloro-2-methyl-benzenepropanoic acid | SOCl₂ then AlCl₃ | Good (not specified) | [14] |

| 5,6-Dimethoxy-2-methyl-1-indanone | Substituted Meldrum's acid derivative | TMSOTf | >20:1 regioselectivity | [15] |

| 5-Chloro-2-methoxycarbonyl-1-indanone | 5-Chloro-1-indanone | NaH, Dimethyl carbonate | >76% | [19] |

Conclusion and Future Outlook

The synthesis of chloro-methyl-indanones is a well-established field, heavily reliant on the robust and versatile intramolecular Friedel-Crafts acylation. The primary strategic decision lies in whether to construct the substituted aromatic precursor first or to functionalize the indanone core post-cyclization. The former approach generally offers superior regiochemical control, while the latter provides flexibility when starting materials are limited.

Future advancements will likely focus on developing more efficient and environmentally benign catalytic systems. This includes the use of novel Lewis acids that can be used in catalytic amounts, operate under milder conditions, and be easily recovered and reused.[8] Furthermore, the development of asymmetric syntheses to access enantiomerically pure chloro-methyl-indanones is of significant interest, as the stereochemistry of these scaffolds is often crucial for their biological activity.[20] As the demand for complex and precisely functionalized molecules in drug discovery continues to grow, the development of innovative and efficient routes to substituted indanones will remain a vital area of research.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Pauson-Khand Reaction [organic-chemistry.org]

- 14. 6-CHLORO-4-METHYL-1-INDANONE synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Structure and Conformation of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide provides an in-depth technical analysis of a specific derivative, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, focusing on the elucidation of its molecular structure and preferred conformation. We synthesize insights from comparative crystallographic data, predictive spectroscopic analysis, and robust computational chemistry protocols. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's physicochemical properties to inform rational drug design, structure-activity relationship (SAR) studies, and further synthetic efforts. We will explore both state-of-the-art experimental workflows and validated computational methods, explaining the causality behind each procedural choice to ensure a self-validating and scientifically rigorous narrative.

Introduction: The Significance of the Indanone Scaffold

1-Indanone derivatives are a class of compounds extensively studied for their broad therapeutic potential. They have been identified as potent antiviral, anti-inflammatory, analgesic, and anticancer agents.[2] Their rigid bicyclic structure provides a well-defined framework for orienting functional groups in three-dimensional space, making them ideal candidates for targeting specific biological receptors and enzymes. The molecule of interest, this compound (CAS 938-35-2), incorporates key substitutions on the aromatic ring—a chloro group at position 6 and a methyl group at position 4—which are expected to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological interactions.[3][4]

A precise understanding of this molecule's three-dimensional structure and conformational dynamics is paramount. The planarity of the ring system and the puckering of the five-membered cyclopentanone ring dictate the spatial arrangement of its substituents, which in turn governs its binding affinity and efficacy at a molecular target. This guide details the methodologies required to achieve this understanding.

References

An In-depth Technical Guide to 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Discovery, Synthesis, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, from its initial discovery to the fundamental synthetic strategies underpinning its creation. This indanone derivative, like many in its class, represents a valuable scaffold in medicinal chemistry and materials science. We will explore the historical context of its first synthesis and provide a detailed, practical protocol for its preparation, grounded in the principles of electrophilic aromatic substitution.

Introduction and Significance

The 1-indanone core is a privileged structural motif, appearing in a multitude of biologically active molecules and natural products.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional structure for interaction with biological targets. The specific substitution pattern of this compound, featuring a chloro and a methyl group on the aromatic ring, offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents and functional materials. Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated for their potential antibacterial and antifungal properties.

Historical Discovery

The first documented synthesis of this compound was reported in 1964 by S. Munavalli and G. Ourisson in the Bulletin de la Societe Chimique de France.[1] Their work described the cyclization of a precursor molecule using polyphosphoric acid (PPA), a common and effective reagent for promoting intramolecular Friedel-Crafts acylations. This seminal work laid the foundation for further exploration of this and related indanone structures.

The Chemistry of Synthesis: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound is a classic example of an intramolecular Friedel-Crafts acylation.[1] This powerful carbon-carbon bond-forming reaction involves the cyclization of a suitable aromatic precursor bearing a tethered acyl group. In this case, the precursor is 4-Chloro-2-methyl-benzenepropanoic acid.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. The key steps are:

-

Generation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid of the precursor is protonated. Subsequent loss of water generates a highly electrophilic acylium ion intermediate.

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the precursor acts as a nucleophile, attacking the tethered acylium ion. This intramolecular attack is favored due to the proximity of the reacting groups.

-

Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the benzene ring, yielding the final 1-indanone product.

The overall workflow for this synthesis is depicted in the following diagram:

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the historical method and general principles of intramolecular Friedel-Crafts acylation.

Materials:

-

4-Chloro-2-methyl-benzenepropanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place polyphosphoric acid (a 10-fold excess by weight relative to the starting material is typical). Begin stirring the PPA.

-

Addition of Starting Material: Carefully add 4-Chloro-2-methyl-benzenepropanoic acid to the stirring PPA.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

The mechanism of the key cyclization step is illustrated below:

Caption: The reaction mechanism for the intramolecular Friedel-Crafts acylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 938-35-2 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Appearance | Solid (form may vary) |

| Synonyms | 6-Chloro-4-methyl-1-indanone |

Conclusion

This compound is a molecule with a firm grounding in classical organic synthesis. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-understood process, making it an accessible building block for further chemical exploration. For researchers in drug discovery and materials science, this indanone derivative offers a versatile scaffold for the development of novel compounds with tailored properties.

References

Introduction: The Halogenated Indanone Scaffold - A Privileged Motif in Modern Chemistry

An In-depth Technical Guide to the Reactive Properties of Halogenated Indanones

Indanones are bicyclic ketones that serve as foundational building blocks in numerous areas of chemical science, from medicinal chemistry to materials science.[1][2] Their rigid, fused-ring structure provides a predictable three-dimensional framework, making them ideal templates for the design of bioactive molecules and functional materials. The introduction of a halogen atom onto the indanone scaffold dramatically amplifies its synthetic utility by unlocking a diverse array of chemical transformations.

This guide provides an in-depth exploration of the reactive properties of halogenated indanones, designed for researchers, scientists, and drug development professionals. We will move beyond simple reaction lists to dissect the underlying principles governing their reactivity, offering field-proven insights into why specific experimental choices are made. The narrative will focus on the key reactive sites: the α-carbon, the carbonyl group, and the aromatic ring, providing a comprehensive understanding of how to leverage this versatile chemical entity.

Reactivity at the α-Carbon: A Hub of Functionality

The carbon atom adjacent to the carbonyl group (the α-carbon) in an indanone is a primary site of reactivity. Halogenation at this position, creating an α-haloindanone, renders the molecule susceptible to a unique and powerful set of transformations.

Enhanced Nucleophilic Substitution (SN2)

An α-halo ketone is exceptionally reactive towards SN2 displacement compared to a typical secondary alkyl halide.[3] This enhanced reactivity is not due to carbocation stability (an SN1 pathway is highly disfavored), but rather to the electronic influence of the adjacent carbonyl group.[4] The carbonyl's electron-withdrawing nature polarizes the C-Halogen bond and, more importantly, stabilizes the trigonal bipyramidal transition state of the SN2 reaction through orbital overlap.[4]

Causality in Experimental Design: This high reactivity allows for substitutions under milder conditions than would be required for other haloalkanes. The choice of nucleophile is broad, but softer nucleophiles are often preferred to minimize side reactions like elimination.

The Favorskii Rearrangement: A Gateway to Ring Contraction

The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an acidic α'-proton, leading to the formation of carboxylic acid derivatives.[5][6] In the case of cyclic α-halo ketones like 2-haloindanones, this rearrangement results in a fascinating and synthetically valuable ring contraction, yielding indane-1-carboxylic acid derivatives.[7]

The reaction is initiated by a base, which deprotonates the α'-carbon to form an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the halide to form a highly strained cyclopropanone intermediate.[8][9] Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) opens the cyclopropanone ring to form the most stable carbanion, which is then protonated to yield the final product.[5]

Caption: Mechanism of the Favorskii Rearrangement in α-Haloindanones.

For ketones lacking α'-hydrogens, a "quasi-Favorskii" rearrangement can occur via a semi-benzilic acid type mechanism, which does not involve a cyclopropanone intermediate.[5][6]

Reactivity on the Aromatic Ring: Palladium-Catalyzed Cross-Coupling

When the halogen is situated on the aromatic portion of the indanone, it becomes a powerful handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery, enabling the modular assembly of complex molecular architectures.[10][11]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[12] It facilitates the coupling of an aryl halide (the halo-indanone) with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base.[11][13]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond of the indanone, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]

-

Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex, formed by reaction with the base) is transferred to the palladium center, displacing the halide.[12][14]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

This protocol for coupling a bromoindanone with an arylboronic acid is designed to be self-validating. Successful execution confirms the activity of the catalyst, the efficacy of the base, and the integrity of the starting materials under the prescribed conditions.

Materials:

-

5-Bromo-1-indanone (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a more advanced ligand like SPhos.

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-indanone, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium acetate and the phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The aqueous phase is essential for activating the boronic acid with the base.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions: Building Molecular Complexity

The indanone core, particularly when functionalized, can participate in various cycloaddition reactions to construct complex fused and spirocyclic frameworks, which are highly sought after in drug discovery.[1][16]

For example, 1-indanones bearing various substituents, including halogens, have been shown to undergo Rhodium-catalyzed [5+2] cycloaddition with alkynes to generate benzocycloheptenone derivatives.[1] Similarly, cascade reactions involving in-situ generated indenones can participate in [3+2] cycloadditions with 1,3-dipoles.[1] These advanced methods demonstrate the utility of the indanone scaffold in rapidly building molecular diversity from a common halogenated precursor.

Applications in Drug Development and Materials Science

The reactive properties of halogenated indanones directly translate into their broad applicability.

-

Medicinal Chemistry: Halogenated indanones are key intermediates in the synthesis of numerous drug candidates.[2][17] The ability to use cross-coupling reactions allows for systematic Structure-Activity Relationship (SAR) studies by easily diversifying the aromatic portion of the molecule.[10] The halogen atom itself can also act as a "bioisostere" for other groups or participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-target binding.[18]

-

Materials Science: The introduction of halogens, particularly fluorine and chlorine, can significantly alter the electronic properties (HOMO/LUMO energy levels) of the indanone core.[19] This "band-gap engineering" is crucial in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and field-effect transistors.[1][19]

Summary Data: Halogen Reactivity Comparison

| Reaction Type | Halogen Position | Typical Reactivity Order | Rationale |

| Nucleophilic Substitution (SN2) | α-position | I > Br > Cl > F | Based on leaving group ability (weaker C-X bond, better leaving group). |

| Favorskii Rearrangement | α-position | Cl ≈ Br > I | Relates to the balance of leaving group ability and bond strength for the intramolecular cyclization step. |

| Palladium Cross-Coupling | Aromatic Ring | I > Br > OTf >> Cl | Reflects the ease of oxidative addition of Pd(0) into the Carbon-Halogen bond.[11] |

| Electronic Modification | Aromatic Ring | F > Cl > Br > I | Based on electronegativity, with fluorine having the strongest inductive electron-withdrawing effect.[19] |

Conclusion

Halogenated indanones are not merely synthetic intermediates; they are versatile platforms for chemical innovation. By understanding the distinct reactivity conferred by the halogen's position—whether at the activated α-carbon or the versatile aromatic ring—researchers can strategically design and execute complex synthetic routes. From the elegant ring contraction of the Favorskii rearrangement to the powerful bond-forming capabilities of palladium catalysis, the halogenated indanone scaffold provides a reliable and adaptable toolkit for addressing modern challenges in drug discovery and materials science.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. adichemistry.com [adichemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Favorskii_rearrangement [chemeurope.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 17. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. researchgate.net [researchgate.net]

electrophilic substitution patterns of 4-methyl-1-indanone

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 4-Methyl-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in pharmacologically active compounds.[1][2] Understanding and controlling its reactivity is paramount for the rational design of novel derivatives. This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (SEAr) patterns of 4-methyl-1-indanone. We will dissect the competing electronic effects of the activating methyl group and the deactivating fused carbonyl system, establish a predictive model for regioselectivity, and provide validated experimental protocols for key substitution reactions. This document serves as a practical resource for scientists engaged in the synthesis and functionalization of indanone-based molecules.

Introduction: The Challenge of Regioselectivity in a Disubstituted System

4-Methyl-1-indanone presents a classic challenge in synthetic organic chemistry: predicting the outcome of an electrophilic aromatic substitution on a ring bearing two substituents with opposing electronic effects. The benzene ring is functionalized with:

-

An alkyl group (-CH₃) at the C4 position, which is known to be an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions.[3][4][5]

-

A fused cyclopentanone ring , which functions as an electron-withdrawing, deactivating acyl group. Such groups direct incoming electrophiles to the meta position relative to their points of attachment.[5][6]

The central question is which substituent's directing effect will dominate, and to what extent. This guide will demonstrate that by analyzing the stability of the reaction intermediates (the arenium ion, or sigma complex), a clear and reliable prediction of the substitution pattern can be made.

Mechanistic Analysis of Substituent Directing Effects

The regiochemical outcome of an electrophilic aromatic substitution is determined by the kinetic stability of the cationic intermediate formed upon attack by the electrophile.[4] The substituent that better stabilizes this intermediate will dictate the position of substitution.

The Activating Director: 4-Methyl Group

The methyl group at C4 is an activating, ortho, para-director.[5] It donates electron density to the aromatic ring primarily through an inductive effect (+I), stabilizing the positive charge of the arenium ion.

-

Ortho Attack (C5): When an electrophile attacks the C5 position, one of the resulting resonance structures places the carbocation directly on C4, adjacent to the methyl group. This tertiary carbocation is significantly stabilized by the electron-donating methyl group.

-

Para Attack (C7): Similarly, attack at the C7 position also generates a resonance structure where the positive charge is on the methyl-bearing carbon (C4), leading to enhanced stability.[4]

-

Meta Attack (C6): Attack at the C6 position does not allow the positive charge to be placed on C4 in any resonance contributor. Therefore, the stabilizing effect of the methyl group is less pronounced.

This stabilization of the intermediates for ortho and para attack lowers the activation energy for these pathways, making them kinetically favored.[7][8]

Caption: Arenium ion stabilization by the 4-methyl group.

The Deactivating Director: Fused Carbonyl System

The fused cyclopentanone ring behaves as an acyl group, which is strongly deactivating due to the electron-withdrawing nature of the carbonyl. It deactivates the entire aromatic ring but has a particularly strong destabilizing effect on intermediates formed from ortho or para attack relative to its position. The group is attached at C3a and C7a. It directs incoming electrophiles meta to these positions, which corresponds to C5 and C7.

The Governing Principle: Activators Dominate

When an activating and a deactivating group are present on the same ring, the activating group's directing effect almost always controls the regioselectivity.[9][10] The activator makes the positions ortho and para to it so much more nucleophilic that attack occurs there, even though the ring is deactivated overall.

For 4-methyl-1-indanone, the methyl group's activation of the C5 (ortho) and C7 (para) positions outweighs the deactivating influence of the carbonyl system. Therefore, electrophilic substitution is strongly predicted to occur at the C5 and C7 positions.

Caption: Competing directing effects in 4-methyl-1-indanone.

A Competing Pathway: α-Halogenation at C2

It is critical to recognize that under different conditions, substitution can occur on the aliphatic portion of the molecule. The protons at the C2 position are α to the carbonyl group and are therefore acidic and enolizable. In the presence of base or under radical conditions, halogenation can occur selectively at this position, a pathway that competes with aromatic substitution.[11][12]

For instance, bromination of substituted 1-indanones with N-bromosuccinimide (NBS) and a radical initiator like AIBN, or under basic conditions, typically leads to α-bromination at C2, whereas bromination with Br₂ and a Lewis acid like FeCl₃ will favor substitution on the aromatic ring.[12]

Experimental Protocols for Aromatic Substitution

The following protocols are designed to favor electrophilic aromatic substitution at the C5 and C7 positions. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile handle for further functionalization (e.g., reduction to an amine). The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids.[13]

Predicted Outcome: A mixture of 4-methyl-7-nitro-1-indanone and 4-methyl-5-nitro-1-indanone. The para product (C7) is often the major isomer in nitrations of alkylbenzenes.[14]

Data Summary: Nitration of 4-Methyl-1-Indanone

| Reagent 1 | Reagent 2 | Solvent | Temperature | Major Product | Minor Product |

|---|

| 4-Methyl-1-indanone | HNO₃ / H₂SO₄ | Acetic Anhydride | 0 - 5 °C | 4-Methyl-7-nitro-1-indanone | 4-Methyl-5-nitro-1-indanone |

Step-by-Step Protocol: Nitration

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of acetic anhydride to 0 °C in an ice-salt bath.

-

Reagent Addition: Slowly add 5.0 g of 4-methyl-1-indanone to the stirred acetic anhydride. Ensure the temperature remains below 5 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated sulfuric acid to 3.0 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the indanone solution via the dropping funnel over 30 minutes. Maintain the reaction temperature at 0-5 °C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product. The isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the nitration of 4-methyl-1-indanone.

Halogenation (Bromination)

Aromatic halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring. For bromination, molecular bromine (Br₂) is used with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the electrophile.

Predicted Outcome: A mixture of 7-bromo-4-methyl-1-indanone and 5-bromo-4-methyl-1-indanone. The para isomer (C7) is often favored due to reduced steric hindrance compared to the ortho position.[5]

Data Summary: Bromination of 4-Methyl-1-Indanone

| Reagent 1 | Reagent 2 | Catalyst | Solvent | Major Product | Minor Product |

|---|

| 4-Methyl-1-indanone | Br₂ | FeBr₃ (cat.) | Dichloromethane | 7-Bromo-4-methyl-1-indanone | 5-Bromo-4-methyl-1-indanone |

Step-by-Step Protocol: Bromination

-

Preparation: Dissolve 5.0 g of 4-methyl-1-indanone in 50 mL of dry dichloromethane in a round-bottom flask protected by a drying tube.

-

Catalyst Addition: Add a catalytic amount (approx. 0.1 g) of anhydrous iron(III) bromide (FeBr₃).

-

Reagent Addition: In a dropping funnel, prepare a solution of 5.5 g (1.05 eq) of molecular bromine in 10 mL of dry dichloromethane. Add this solution dropwise to the stirred indanone solution at room temperature over 20 minutes. The red color of the bromine should dissipate as it reacts.

-

Stirring: Stir the reaction mixture at room temperature for 2 hours or until gas chromatography-mass spectrometry (GC-MS) analysis indicates consumption of the starting material.

-

Quenching: Slowly pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of water, then 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by column chromatography (silica gel, hexane/ethyl acetate) to separate the isomers.

Conclusion

The electrophilic substitution pattern of 4-methyl-1-indanone is a direct consequence of the interplay between its two key substituents. The activating, ortho, para-directing effect of the 4-methyl group is the dominant factor, directing incoming electrophiles primarily to the C5 and C7 positions. While the fused carbonyl system deactivates the ring overall, its influence on regioselectivity is secondary. For synthetic chemists, this predictable outcome allows for the targeted synthesis of C5- and C7-functionalized indanones, which are valuable intermediates in drug discovery and development. Careful selection of reaction conditions is crucial to favor aromatic substitution over competing pathways such as α-halogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Introduction:

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of small molecule inhibitors and modulators of various biological targets. The successful development of the indanone-derived drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has spurred significant interest in this chemical class.[1][2] Derivatives of the indanone core have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

This document provides detailed application notes and protocols for the use of a specific indanone derivative, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one , in medicinal chemistry research and drug development. While this specific molecule may be a novel investigational compound, its structural features—a chlorinated and methylated indanone core—suggest a strong potential for development in several therapeutic areas based on extensive research into analogous structures.

Part 1: Potential Therapeutic Applications and Mechanistic Insights

Based on the established biological activities of the indanone scaffold, this compound is a promising starting point for the development of novel therapeutics in the following areas:

Neurodegenerative Disorders, particularly Alzheimer's Disease

The indanone nucleus is a cornerstone in the design of agents for neurodegenerative diseases.[2] Many derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Furthermore, some indanone derivatives can inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4] The chloro and methyl substitutions on the aromatic ring of this compound can be strategically utilized to enhance binding affinity and selectivity for these targets.

Proposed Mechanism of Action in Alzheimer's Disease:

Caption: Proposed multi-target mechanism for indanone derivatives in Alzheimer's disease.

Oncology

Recent studies have highlighted the potential of indanone derivatives in cancer therapy. Some derivatives have been investigated as inhibitors of the E3 ubiquitin ligase component Cereblon, offering a novel approach to cancer treatment.[5] Additionally, structurally related spirooxindoles containing a chloro-indoline moiety have been developed as highly potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression.[6] The 6-chloro substitution on the indanone ring may play a crucial role in the binding interactions with these cancer-related targets.

Proposed Workflow for Anticancer Drug Discovery:

Caption: A typical workflow for developing anticancer agents from a starting scaffold.

Anti-inflammatory and Antimicrobial Applications

Indanone derivatives have also been reported to possess anti-inflammatory and antimicrobial properties.[3] Some chalcones and flavanones, which share structural similarities with open-chain precursors of indanones, have shown potent inhibitory effects on the release of inflammatory mediators from neutrophils and mast cells.[7] Furthermore, certain indanone derivatives have demonstrated antibacterial activity against various strains.[8] The specific substitution pattern of this compound may confer favorable properties for development in these therapeutic areas.

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted indanones, such as intramolecular Friedel-Crafts acylation.[9]

Materials:

-

3-(4-Chloro-2-methylphenyl)propanoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-(4-chloro-2-methylphenyl)propanoic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: Cool a suspension of AlCl₃ in anhydrous DCM to 0 °C. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the AlCl₃ suspension. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay for Acetylcholinesterase (AChE) Inhibition

This protocol is adapted from the Ellman's method, a widely used assay for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Donepezil (positive control)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and Donepezil in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

Assay Protocol:

-

To each well of a 96-well plate, add 25 µL of ATCI solution.

-

Add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of buffer.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of AChE solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for AChE Inhibition

| Compound | IC₅₀ (nM) |

| This compound | 50 |

| Derivative A (e.g., with a benzylidene substitution) | 15 |

| Derivative B (e.g., with a piperidine moiety) | 8 |

| Donepezil (Positive Control) | 5 |

In Vitro Assay for MDM2-p53 Interaction Inhibition

A fluorescence polarization (FP) assay is a common method to screen for inhibitors of protein-protein interactions.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMDM6-F)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Test compound dissolved in DMSO

-

Nutlin-3a (positive control)

Procedure:

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations.

-

Protein-Peptide Incubation: Add a pre-incubated mixture of MDM2 protein and the fluorescently labeled p53 peptide to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates inhibition of the MDM2-p53 interaction. Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Part 3: Concluding Remarks